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Abstract

Cystic Fibrosis (CF) is a life-threatening autosomal recessive disorder caused by mutations in
the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent
mutation, F508del, leads to misfolding and premature degradation of the CFTR protein,
resulting in a significant reduction of the protein at the cell surface. CFTR correctors are a class
of small molecules designed to rescue the trafficking and processing of misfolded CFTR,
thereby increasing its cell surface density. This technical guide provides an in-depth overview
of the basic properties and characteristics of CFTR corrector 8, also known as ABBV/GLPG-
2222 or Galicaftor. This document details its mechanism of action, summarizes key quantitative
data from preclinical studies, and provides an overview of the experimental protocols used to
characterize this compound.

Core Properties of CFTR Corrector 8 (ABBV/GLPG-
2222)

CFTR corrector 8, chemically described as 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-
yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl|benzoic acid,
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is a potent, orally bioavailable Type 1 (C1) CFTR corrector.[1][2] It was developed through a
collaboration between AbbVie and Galapagos.[1]

Chemical Structure

e Compound Name: ABBV/GLPG-2222 (Galicaftor)
« CAS Number: 1918142-35-4[3]
e Molecular Formula: C2sH21FaNO7

e Molecular Weight: 559.46 g/mol [4]

Mechanism of Action

ABBV/GLPG-2222 acts as a pharmacological chaperone to correct the misfolding of the
F508del-CFTR protein. It is classified as a Type 1 (C1) corrector, which means it directly binds
to and stabilizes the first membrane-spanning domain (MSD1) of the CFTR protein. This
stabilization is thought to occur at an early stage of the protein's biogenesis in the endoplasmic
reticulum. By stabilizing MSD1, ABBV/GLPG-2222 allosterically rescues the conformational
defect in the nucleotide-binding domain 1 (NBD1) caused by the F508del mutation, promoting
the proper assembly of the full-length protein and its trafficking to the cell surface.

Quantitative Data

The following tables summarize the key in vitro and in vivo preclinical data for ABBV/GLPG-
2222.

Table 1: In Vitro Potency and Efficacy of ABBV/GLPG-
2222
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Cell
Assay Type . Parameter Value Reference
Line/System

CSE-HRP Assay = CFBE41lo- cells ECso 1uM

Primary human

bronchial
HBE-TECC o

epithelial cells ECso 3uM
Assay

(F508del/F508de

)

Primary human

bronchial
HBE-TECC o

epithelial cells ECso <10 nM
Assay

(F508del/F508de

1)

Primary human

bronchial
HBE-TECC o

epithelial cells ECso 5nM
Assay

(F508del/F508de

1)

CSE-HRP: Cell-based high-throughput screening using horseradish peroxidase-tagged CFTR;
HBE-TECC: Human Bronchial Epithelial Transepithelial Chloride Conductance.

Table 2: In Vivo Pharmacokinetic Properties of
ABBVIGI PG-2222 in Rats

Route of . o Hepatocyte
o Dose Bioavailabil
Administrat Tailz (hours) Clearance Reference
i (mglkg) ity (%)
ion (L/hrlkg)
Intravenous
2.7 - Human: 1250
@i.v.)
Oral (p.0.) 1 - 74 Rat: 775
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Signaling and Mechanistic Pathways

The following diagrams illustrate the mechanism of action of ABBV/GLPG-2222 in the context
of F508del-CFTR protein processing and the general workflow of a key in vitro assay.
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Figure 1. Mechanism of action of ABBV/GLPG-2222 on F508del-CFTR trafficking.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are
based on the descriptions in the referenced literature and are intended to provide a general

framework.

Human Bronchial Epithelial (HBE) Transepithelial
Chloride Conductance (TECC) Assay

This assay measures the function of CFTR channels at the apical membrane of primary HBE

cells cultured on permeable supports.

e Cell Culture: Primary HBE cells from F508del homozygous donors are cultured on
permeable inserts to form a polarized epithelial monolayer.
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e Compound Incubation: Cells are incubated with varying concentrations of ABBV/GLPG-2222
for 18-24 hours to allow for CFTR correction.

o Ussing Chamber Electrophysiology: The permeable inserts are mounted in an Ussing
chamber.

o Measurement of CFTR-mediated Current:
o A chloride gradient is established across the epithelial monolayer.
o The epithelial sodium channel (ENaC) is inhibited with a blocker (e.g., amiloride).

o CFTR channels are maximally stimulated with a cAMP agonist (e.g., forskolin) and a
CFTR potentiator.

o The resulting change in transepithelial current is measured, which reflects the CFTR-
mediated chloride transport.

o Data Analysis: The ECso and maximal efficacy are calculated from the dose-response curve
of the compound.
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Figure 2. Experimental workflow for the HBE-TECC assay.
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In Vivo Pharmacokinetic Study in Rats

This protocol outlines the general procedure for determining the pharmacokinetic profile of
ABBV/GLPG-2222 in rats.

e Animal Model: Male Sprague-Dawley rats are used.
e Compound Administration:

o Intravenous (i.v.): A single dose of ABBV/GLPG-2222 (e.g., 1 mg/kg) is administered via
the tail vein.

o Oral (p.0.): A single dose of ABBV/GLPG-2222 (e.g., 1 mg/kg) is administered by oral
gavage.

e Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.25,
0.5, 1, 2, 4, 6, 8, and 24 hours).

o Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

o Bioanalysis: The concentration of ABBV/GLPG-2222 in the plasma samples is determined
using a validated analytical method, such as liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

e Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-
compartmental methods to determine key pharmacokinetic parameters, including half-life
(T1/2), clearance (CI), volume of distribution (Vd), and oral bioavailability (F%).

Clinical Development Overview

ABBV/GLPG-2222 has been evaluated in several clinical trials. Phase 1 studies in healthy
volunteers demonstrated that the compound was safe and well-tolerated. Subsequent Phase
2a trials in CF patients with at least one F508del mutation showed that ABBV/GLPG-2222
could reduce sweat chloride concentrations, a key biomarker of CFTR function. It has also
been investigated as part of a triple combination therapy with other CFTR modulators.

Conclusion
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CFTR corrector 8 (ABBV/GLPG-2222) is a potent Type 1 CFTR corrector that has shown
significant promise in preclinical models for rescuing the F508del-CFTR mutation. Its
mechanism of action involves the direct stabilization of the MSD1 domain, leading to improved
protein folding and trafficking. The quantitative data from in vitro and in vivo studies support its
potential as a therapeutic agent for cystic fibrosis. The experimental protocols outlined in this
guide provide a basis for the further investigation and characterization of this and similar
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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